molecular formula C10H9ClFNO B7997511 4-(4-Chloro-2-fluoro-phenoxy)butanenitrile

4-(4-Chloro-2-fluoro-phenoxy)butanenitrile

Cat. No.: B7997511
M. Wt: 213.63 g/mol
InChI Key: MPCLLQUDWGPMRZ-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-fluoro-phenoxy)butanenitrile (CAS: 1394670-06-4) is a nitrile derivative characterized by a butanenitrile backbone substituted with a phenoxy group containing chlorine and fluorine at the 4- and 2-positions, respectively. Its structure combines halogenated aromatic and nitrile functional groups, which are common in agrochemicals and pharmaceuticals due to their reactivity and biological activity.

Properties

IUPAC Name

4-(4-chloro-2-fluorophenoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO/c11-8-3-4-10(9(12)7-8)14-6-2-1-5-13/h3-4,7H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCLLQUDWGPMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)OCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-fluoro-phenoxy)butanenitrile typically involves the reaction of 4-chloro-2-fluorophenol with butanenitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-fluoro-phenoxy)butanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the phenoxy ring with another aromatic ring .

Scientific Research Applications

4-(4-Chloro-2-fluoro-phenoxy)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-fluoro-phenoxy)butanenitrile involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Challenges : highlights difficulties in biosynthesizing nitriles like 4-(methylthio)butanenitrile, suggesting similar hurdles for the target compound’s large-scale production .

Biological Activity

4-(4-Chloro-2-fluoro-phenoxy)butanenitrile is an organic compound characterized by a butanenitrile chain linked to a phenoxy group containing both chlorine and fluorine substituents. Its molecular formula is C10H10ClFNO. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its unique structural features that influence its biological activity.

The presence of halogenated aromatic features, specifically the chloro and fluoro groups, enhances the compound's lipophilicity and stability. These properties are critical for its interaction with biological targets, including enzymes and receptors. The fluoro group, in particular, is known to improve binding affinity, potentially modulating the activity of these targets.

Biological Activity

Research indicates that compounds similar to this compound often exhibit antifungal , antibacterial , or herbicidal properties. The biological activity of this compound can be attributed to its ability to disrupt cellular processes in target organisms.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntifungalInhibits fungal growth by targeting cell membranes
AntibacterialDisrupts bacterial cell wall synthesis
HerbicidalInhibits plant growth by interfering with metabolic pathways

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. Key pathways include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell wall synthesis in bacteria and fungi.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and affecting cellular signaling pathways.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Antifungal Activity : A study demonstrated that derivatives with similar structures exhibited significant antifungal activity against various strains, indicating potential applications in treating fungal infections.
  • Antibacterial Properties : Research showed that certain analogs effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antibacterial activity.
  • Herbicidal Effects : Field studies indicated that compounds related to this compound could effectively control weed populations without adversely affecting crop yields.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. A common synthetic route includes:

  • Starting Materials : Phenol derivatives with chloro and fluoro substituents.
  • Reaction Conditions : Utilizing catalysts and optimizing reaction conditions to enhance yield and purity.

Table 2: Synthetic Routes

StepDescription
Nucleophilic SubstitutionReaction between phenol derivative and butanenitrile
CatalysisUse of metal catalysts to improve yield

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